

Technical Guide: Physicochemical Properties of 5-Bromo-3,4-dimethylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3,4-dimethylbenzene-1,2-diamine

Cat. No.: B1333271

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of **5-Bromo-3,4-dimethylbenzene-1,2-diamine**, a versatile intermediate compound used in various research and industrial applications.

Core Molecular Data

5-Bromo-3,4-dimethylbenzene-1,2-diamine is a substituted aromatic amine with significant applications in the synthesis of pharmaceuticals, dyes, and specialty polymers.^[1] Its molecular structure, incorporating bromine and amine functional groups, allows for diverse chemical reactivity.^[1]

A summary of its fundamental molecular properties is presented below.

Data Presentation: Molecular Properties

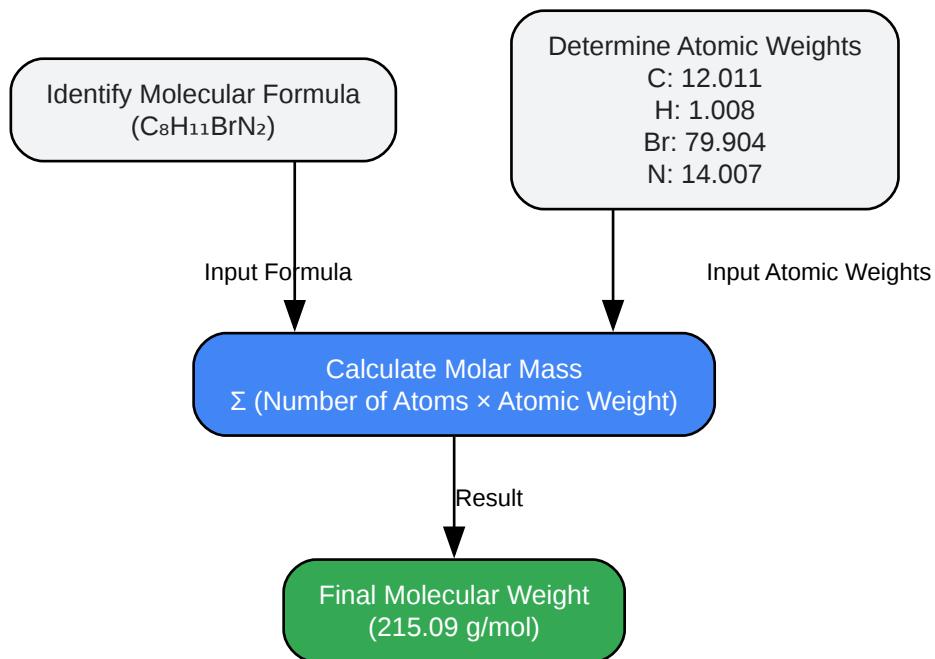
Property	Value	Source
Molecular Formula	C ₈ H ₁₁ BrN ₂	Chem-Impex[1][2], Guidechem[3]
Molecular Weight	215.09 g/mol	Chem-Impex[1][2][4], Fisher Scientific[5]
CAS Number	107100-16-3	Chem-Impex[1][2][4], Fisher Scientific[5]
PubChem ID	2774624	Chem-Impex[1][2][4]
Melting Point	70 °C	Guidechem[3]

Experimental Protocols & Methodologies

This section outlines the standard methodologies for the determination of the key physicochemical properties. These are generalized protocols and may be adapted based on specific laboratory equipment and conditions.

2.1. Molecular Weight Determination by Mass Spectrometry

- Objective: To determine the exact molecular mass of the compound.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Methodology:
 - Sample Preparation: A dilute solution of **5-Bromo-3,4-dimethylbenzene-1,2-diamine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) to prevent fragmentation and observe the molecular ion peak.
 - Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.


- Data Interpretation: The molecular weight is determined from the peak corresponding to the protonated molecule $[M+H]^+$. The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine, is used to confirm the presence of a single bromine atom.

2.2. Melting Point Determination

- Objective: To determine the temperature at which the compound transitions from a solid to a liquid state.
- Instrumentation: A digital melting point apparatus.
- Methodology:
 - Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
 - Heating: The capillary tube is placed in the heating block of the apparatus.
 - Observation: The temperature is slowly increased, and the range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded.

Visualization of Data Workflow

The logical flow for determining the molecular weight of a chemical compound is illustrated below. This process begins with identifying the molecular formula and culminates in the final calculated molecular weight.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-Bromo-3,4-dimethylbenzene-1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333271#5-bromo-3-4-dimethylbenzene-1-2-diamine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com